

N-tert-butylbutanamide: A Key Intermediate in Modern Drug Discovery

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Compound of Interest

Compound Name: *N*-tert-butylbutanamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-tert-butylbutanamide is a valuable chemical intermediate characterized by the presence of a sterically hindered tert-butyl group attached to a butanamide backbone. This structural motif is of significant interest in medicinal chemistry and drug development, where the tert-butyl group can impart desirable pharmacokinetic properties to a molecule, such as increased metabolic stability, enhanced oral bioavailability, and improved target binding. This guide provides a comprehensive overview of the synthesis, properties, and applications of **N-tert-butylbutanamide**, with a focus on its role as a building block in the creation of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **N-tert-butylbutanamide** is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound, with comparative data for the closely related N-tert-butylbenzamide provided for context.

Table 1: Physical and Chemical Properties

Property	N-tert-butylbutanamide	N-tert-butylbenzamide
Molecular Formula	C ₈ H ₁₇ NO[1]	C ₁₁ H ₁₅ NO[2]
Molecular Weight	143.23 g/mol [1]	177.24 g/mol [2]
IUPAC Name	N-tert-butylbutanamide	N-tert-butylbenzamide[2]
CAS Number	10264-16-1 (related compound)	5894-65-5[2]
Melting Point	Not available	134-135 °C[3]
Boiling Point	Not available	Not available
LogP	Not available	2.2[2]

Table 2: Spectroscopic Data (Reference: N-tert-butylbenzamide)

Spectroscopy	Data for N-tert-butylbenzamide	Expected Data for N-tert-butylbutanamide
¹ H NMR (CDCl ₃)	δ 7.70 (m, 2H), 7.45-7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H)[3]	δ ~2.1 (t, 2H), ~1.6 (sextet, 2H), ~0.9 (t, 3H), ~5.5 (br s, 1H), ~1.3 (s, 9H)
¹³ C NMR (CDCl ₃)	δ 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8[3]	δ ~172, ~51, ~39, ~29, ~19, ~14
IR (KBr, cm ⁻¹)	3332 (N-H stretch), 1643 (C=O stretch)[3]	~3300 (N-H stretch), ~1640 (C=O stretch)
Mass Spec (m/z)	177 (M+), 162, 122, 105, 77	143 (M+), 128, 88, 72, 57

Synthesis of N-tert-butylbutanamide: Experimental Protocols

Several synthetic routes can be employed for the preparation of **N-tert-butylbutanamide**. Below are two detailed experimental protocols adapted from established methods for the synthesis of N-tert-butyl amides.

Method 1: From Butanoyl Chloride and tert-Butylamine

This is a classic and straightforward method for amide bond formation.

- Materials: Butanoyl chloride, tert-butylamine, dichloromethane (DCM), triethylamine (TEA), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO_3), brine, anhydrous magnesium sulfate (MgSO_4).
- Procedure:
 - Dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
 - Slowly add a solution of butanoyl chloride (1.0 equivalent) in dichloromethane to the stirred reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude **N-tert-butylbutanamide** by recrystallization or column chromatography.

Method 2: Copper-Catalyzed Reaction of Butyronitrile and Di-tert-butyl Dicarbonate

This method provides an alternative route from readily available starting materials under mild conditions[4].

- Materials: Butyronitrile, di-tert-butyl dicarbonate (Boc_2O), copper(II) trifluoromethanesulfonate ($\text{Cu}(\text{OTf})_2$), solvent (e.g., dichloroethane).

- Procedure:
 - To a solution of butyronitrile (1.0 equivalent) in dichloroethane, add di-tert-butyl dicarbonate (1.2 equivalents).
 - Add a catalytic amount of $\text{Cu}(\text{OTf})_2$ (e.g., 5 mol%) to the reaction mixture.
 - Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or GC-MS.
 - Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the resulting **N-tert-butylbutanamide** by column chromatography on silica gel.

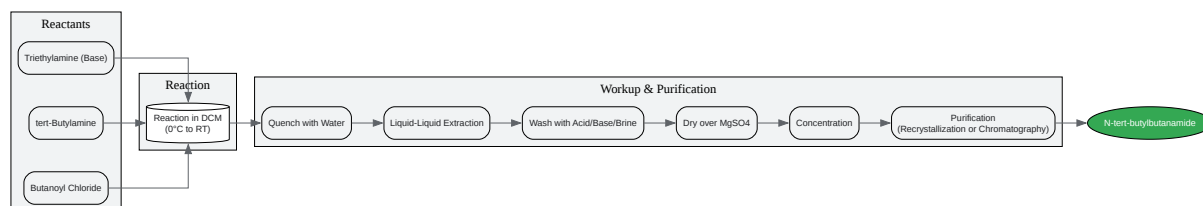
Role as a Chemical Intermediate in Drug Discovery

The N-tert-butyl amide moiety is a common feature in many approved drugs, particularly in the area of kinase inhibitors. The bulky tert-butyl group can provide steric hindrance that prevents metabolic degradation of the amide bond, leading to a longer half-life in the body. Furthermore, this group can occupy specific hydrophobic pockets in the active sites of enzymes, leading to enhanced potency and selectivity.

For instance, the N-tert-butylbenzamide scaffold is found in CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor[5]. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.

Visualizations

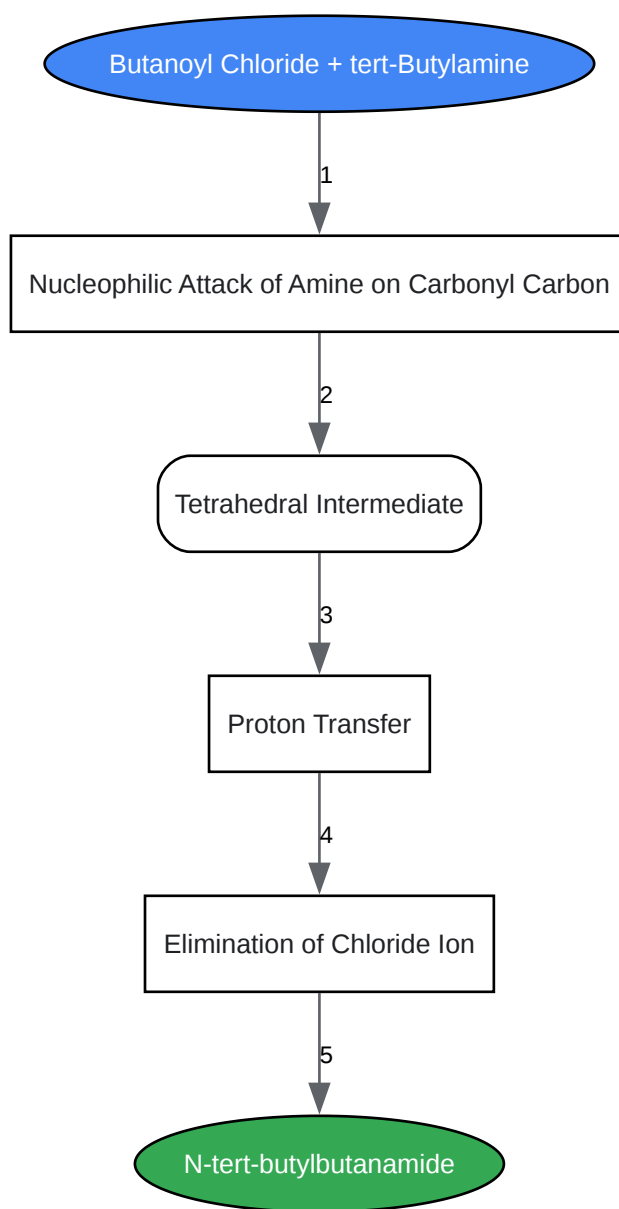
Synthesis Workflow of **N-tert-butylbutanamide** (Method 1)



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Caption: General workflow for the synthesis of **N-tert-butylbutanamide**.

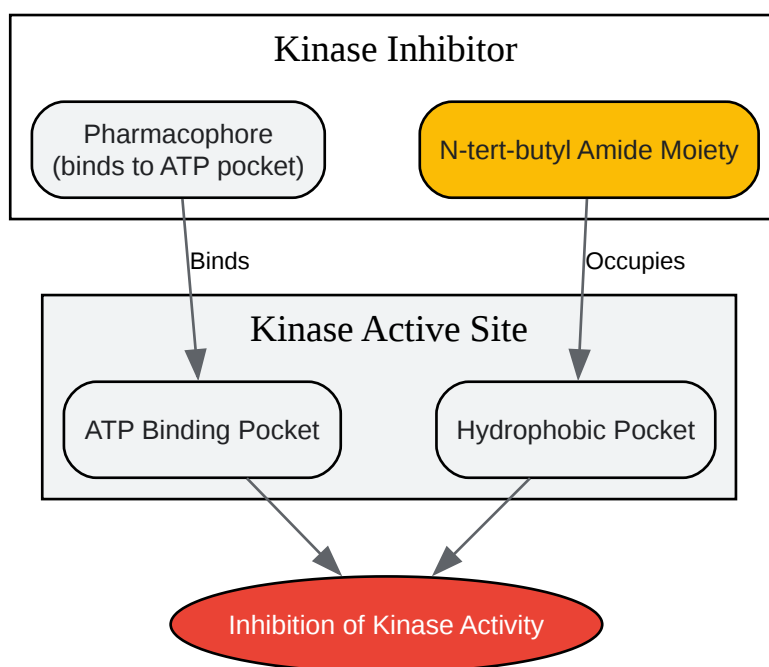
General Mechanism of Amide Synthesis from Acyl Chloride



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Caption: Mechanism of **N-tert-butylbutanamide** synthesis.

Role of N-tert-butyl Amide Moiety in Kinase Inhibition (Illustrative)



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